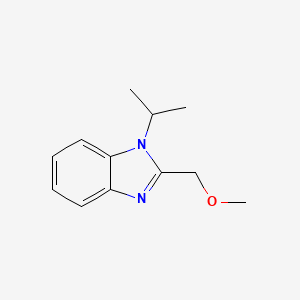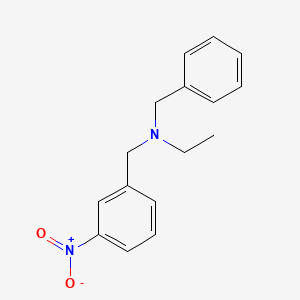![molecular formula C17H19N3O4 B5855353 N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DEBIO-0932, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in cancer patients.
Wirkmechanismus
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide works by inhibiting the activity of tankyrase, which is a key regulator of the Wnt signaling pathway. Tankyrase is responsible for the degradation of a protein called Axin, which is a negative regulator of the Wnt pathway. By inhibiting tankyrase, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide stabilizes Axin and thereby inhibits the Wnt pathway. This leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have potent anti-tumor activity in preclinical studies. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide is its specificity for tankyrase, which makes it a useful tool for studying the Wnt signaling pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development and application of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One potential direction is the use of this compound in combination with other anti-cancer agents, in order to enhance its anti-tumor activity. Another potential direction is the development of more potent and soluble analogs of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide, which could be used in a wider range of experimental settings. Finally, the clinical development of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide is ongoing, and further studies will be needed to evaluate its safety and efficacy in cancer patients.
Synthesemethoden
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of pyridinecarboximidamide, which is reacted with 3,4-diethoxybenzoyl chloride to form the intermediate product. This intermediate is then further reacted with various reagents to produce the final product, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. This compound works by inhibiting a specific enzyme called tankyrase, which is involved in the regulation of the Wnt signaling pathway. The Wnt pathway is known to play a critical role in the development and progression of many types of cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-22-14-8-7-12(10-15(14)23-4-2)17(21)24-20-16(18)13-6-5-9-19-11-13/h5-11H,3-4H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPZKMOJGLFANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-diethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)


![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)

![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)